molecular formula C20H23N3O6 B1225536 ethyl N-[4-[(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)methyl]-2-oxochromen-7-yl]carbamate

ethyl N-[4-[(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)methyl]-2-oxochromen-7-yl]carbamate

Cat. No.: B1225536
M. Wt: 401.4 g/mol
InChI Key: JYIQHEXSSYDSHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of ethyl N-[4-[(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)methyl]-2-oxochromen-7-yl]carbamate involves multiple steps. One common synthetic route includes the reaction of 4,4-diethyl-2,5-dioxo-1-imidazolidine with a benzopyran derivative under specific conditions . The reaction typically requires a solvent such as ethyl acetate and a catalyst like palladium on carbon (Pd/C) under hydrogen atmosphere . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl N-[4-[(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)methyl]-2-oxochromen-7-yl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways . The benzopyran ring is crucial for its binding affinity and specificity towards the target enzymes.

Comparison with Similar Compounds

ethyl N-[4-[(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)methyl]-2-oxochromen-7-yl]carbamate can be compared with other coumarin derivatives, such as:

The uniqueness of this compound lies in its imidazolidinyl group, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives .

Properties

Molecular Formula

C20H23N3O6

Molecular Weight

401.4 g/mol

IUPAC Name

ethyl N-[4-[(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)methyl]-2-oxochromen-7-yl]carbamate

InChI

InChI=1S/C20H23N3O6/c1-4-20(5-2)17(25)23(18(26)22-20)11-12-9-16(24)29-15-10-13(7-8-14(12)15)21-19(27)28-6-3/h7-10H,4-6,11H2,1-3H3,(H,21,27)(H,22,26)

InChI Key

JYIQHEXSSYDSHU-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)CC2=CC(=O)OC3=C2C=CC(=C3)NC(=O)OCC)CC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl N-[4-[(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)methyl]-2-oxochromen-7-yl]carbamate
Reactant of Route 2
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ethyl N-[4-[(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)methyl]-2-oxochromen-7-yl]carbamate
Reactant of Route 3
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ethyl N-[4-[(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)methyl]-2-oxochromen-7-yl]carbamate
Reactant of Route 4
ethyl N-[4-[(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)methyl]-2-oxochromen-7-yl]carbamate
Reactant of Route 5
ethyl N-[4-[(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)methyl]-2-oxochromen-7-yl]carbamate
Reactant of Route 6
Reactant of Route 6
ethyl N-[4-[(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)methyl]-2-oxochromen-7-yl]carbamate

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